molecular formula C19H27N5O3 B2371628 8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896845-39-9

8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2371628
CAS RN: 896845-39-9
M. Wt: 373.457
InChI Key: YLAJQYIKAJLXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The structure of the compound you mentioned seems to be a derivative of purine, with additional functional groups attached to it.

Scientific Research Applications

Immunotherapy: CTLA-4 Small Molecule Degradation Agent

The compound exhibits high degradation activity on CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4), a crucial immune checkpoint receptor. Researchers have identified it as a potential small molecule degradation agent for CTLA-4. In in vitro studies, it demonstrates good activity at the nanomolar (nM) level .

Cannabinoid Receptor Modulation: CP 55,940 Analogue

8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione shares structural similarities with CP 55,940, a synthetic cannabinoid. While CP 55,940 primarily interacts with cannabinoid receptors, this compound may have similar effects. Further research is needed to explore its potential as a cannabinoid receptor modulator .

properties

IUPAC Name

6-cyclohexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-5-4-6-9-14)21(3)19(27)22(17(15)26)10-7-11-25/h14,25H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJQYIKAJLXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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